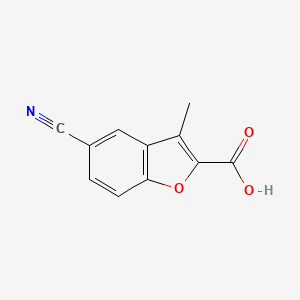![molecular formula C9H9N3O2 B8518437 Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B8518437.png)
Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate
Vue d'ensemble
Description
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach involves the palladium-catalyzed Buchwald cross-coupling of 2-halo-1-methyl-imidazo[4,5-b]pyridine with benzophenoneimine, followed by acidic hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines .
Applications De Recherche Scientifique
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act on kinases involved in signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties.
Imidazo[1,5-a]pyridines: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-10-6-3-4-7(9(13)14-2)12-8(6)11-5/h3-4H,1-2H3,(H,10,11,12) |
Clé InChI |
WCPBXFSDYCKAGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=CC(=N2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Trimethylsilanyl-prop-2-ynyl)-cyclopropyl]-methanol](/img/structure/B8518362.png)
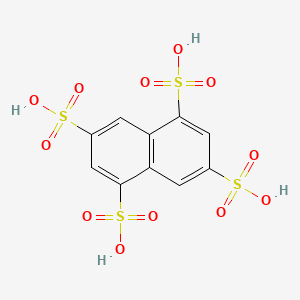
![1-[(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))methoxy]-2-nitrobenzene](/img/structure/B8518388.png)

![Ethyl 6-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8518399.png)

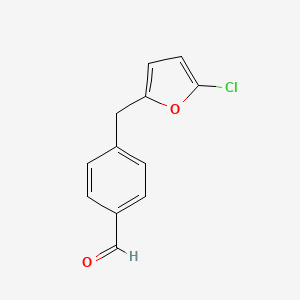
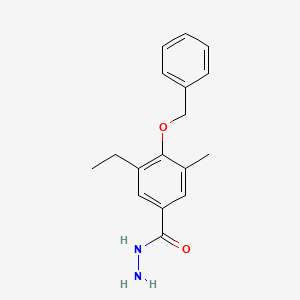
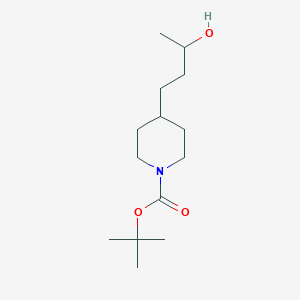

![Imidazo[1,5-a]pyrazine-3-propanoic acid,8-chloro-1-iodo-](/img/structure/B8518445.png)
![3-(7-(2-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)benzonitrile](/img/structure/B8518451.png)
